1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene
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Overview
Description
1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound known for its unique structure and properties. It belongs to the class of isothiocyanates, which are compounds containing the functional group -N=C=S. This compound is characterized by the presence of an isothiocyanate group attached to a benzene ring, which is further substituted with a pentylphenyl ethynyl group. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene typically involves the reaction of amines with phenyl isothiocyanate. One efficient method for synthesizing isothiocyanates is through the replacement reaction of phenyl isothiocyanate and the corresponding amines in the presence of dimethylbenzene as a solvent . This reaction is carried out under nitrogen protection and mild conditions, resulting in high yields and low toxicity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles replace the -N=C=S group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The ethynyl group can participate in addition reactions, forming new bonds with other reactants.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new isothiocyanate derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential therapeutic applications, such as anticancer properties and its ability to inhibit specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene involves its interaction with molecular targets, such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene can be compared with other isothiocyanate compounds, such as:
- 1-Isothiocyanatomethyl-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
These compounds share the isothiocyanate functional group but differ in their substituents and overall structure. The unique pentylphenyl ethynyl group in this compound distinguishes it from other isothiocyanates, potentially leading to different reactivity and applications .
Properties
CAS No. |
145349-75-3 |
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Molecular Formula |
C20H19NS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-isothiocyanato-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C20H19NS/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(15-13-19)21-16-22/h6-9,12-15H,2-5H2,1H3 |
InChI Key |
LUYWLIMUWYKBSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
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